Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-13-8(2)12-7-10(13)6-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSYPQHTRWSEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=C(N2C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 3-methylimidazo[1,5-a]pyridine with ethyl chloroformate under basic conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 3-methylimidazo[1,5-a]pyridine with ethyl chloroformate in the presence of an oxidizing agent.
Chemical Reactions Analysis
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate serves as a crucial scaffold for developing novel pharmacological agents. Its biological activity allows it to interact with various molecular targets, making it a candidate for:
- Anti-cancer agents : Research indicates that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant anti-cancer properties by inhibiting specific kinases involved in cell signaling pathways, which can lead to reduced cell proliferation and survival .
- Enzyme inhibitors : The compound may inhibit enzymes critical to various physiological processes, potentially leading to therapeutic benefits in treating diseases related to enzyme dysfunctions .
Materials Science
The unique optical properties of this compound make it valuable in the development of advanced materials:
- Optoelectronic devices : Its luminescent behavior allows for applications in sensors and emitters used in confocal microscopy and imaging technologies .
- Nanotechnology : The compound's properties can be harnessed for creating nanomaterials with specific functionalities, enhancing their applicability in various technological fields.
Pharmaceutical Development
In the pharmaceutical industry, this compound is explored for its potential therapeutic applications beyond cancer treatment:
- Cardiovascular disorders : Similar compounds have been investigated for their roles in modulating cardiovascular functions, indicating that this compound may have similar applications .
- Drug formulation : Its stability and reactivity profile make it a candidate for inclusion in drug formulations aimed at improving therapeutic efficacy and bioavailability.
Case Studies and Research Findings
Recent studies have focused on the synthesis and application of this compound:
- A study published in the Royal Society of Chemistry highlighted the versatility of imidazo[1,5-a]pyridine derivatives in various applications, underscoring their potential as scaffolds for drug development .
- Patents have been filed exploring the use of related compounds for treating cardiovascular disorders, indicating ongoing research into their therapeutic potential .
Mechanism of Action
The mechanism of action of ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is structurally related to several derivatives, differing in substituent positions, heterocyclic cores, or functional groups. Key analogues include:
Key Observations :
- Core Heterocycle : Replacing the imidazo ring with pyrazolo (e.g., ) or triazolo () alters electronic properties and binding affinities. Pyrazolo derivatives often exhibit enhanced planarity, favoring π-π stacking in crystal structures .
- Substituent Effects : The 3-methyl group in the target compound may enhance lipophilicity compared to unsubstituted analogues (e.g., ). Halogenated aryl groups (e.g., dichlorophenyl in ) improve metabolic stability but increase molecular weight.
- Ester Position : Ethyl esters at position 7 (imidazo/pyrazolo) vs. position 3 (pyrazolo) influence reactivity and bioactivity. For example, pyrazolo[1,5-a]pyrimidine-5-carboxylates show COX-2 inhibition , suggesting positional dependence in pharmacological activity.
Crystallographic and Stability Data
- Planarity : The fused rings in pyrazolo[1,5-a]pyrimidines are nearly planar (dihedral angle = 1.31°), promoting dense crystal packing via C–H···O and π-π interactions .
- Hydrogen Bonding : Centrosymmetric dimers in triazolo compounds (C–H···N interactions) contrast with the 3D networks in pyrazolo analogues .
Biological Activity
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate (EMI) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with EMI, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its imidazo[1,5-a]pyridine core, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 204.23 g/mol. Its structure allows for various substitutions that can influence its biological properties.
The biological activity of EMI primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of pathways involved in disease processes. For instance:
- Antimicrobial Activity : EMI has shown potential in inhibiting bacterial growth, likely due to its interference with bacterial enzyme functions.
- Anticancer Activity : The compound may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies of EMI reveal critical insights into how modifications to its structure can enhance or diminish biological activity. Key findings include:
- Methyl Substitution : The presence of a methyl group at the 3-position of the imidazo ring is essential for maintaining activity against certain cancer cell lines.
- Carboxylate Functionality : The carboxylate group appears to play a significant role in the compound's interaction with biological targets, enhancing solubility and bioavailability.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
| Activity Type | Test Organism / Cell Line | IC50 / MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | MIC = 31.25 µg/mL | |
| Anticancer | A-431 cell line | IC50 < 10 µM | |
| Anticancer | Jurkat T cells | IC50 < 5 µM |
Case Studies
- Antimicrobial Properties : In a study evaluating EMI against various pathogens, it was found to exhibit significant antimicrobial activity with an MIC value of 31.25 µg/mL against Gram-positive bacteria. This suggests that EMI could be a candidate for developing new antibacterial agents.
- Anticancer Efficacy : Research involving A-431 and Jurkat cell lines demonstrated that EMI possesses potent anticancer properties, with IC50 values indicating effective cytotoxicity at low concentrations. Such findings highlight its potential as a therapeutic agent in oncology.
- Inhibition Studies : Further investigations into EMI's mechanism revealed that it acts as an inhibitor of key enzymes involved in cancer metabolism, thereby reducing tumor growth rates in preclinical models.
Q & A
Q. What are the common synthetic routes for Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate?
The compound is typically synthesized via tandem reactions starting from amino-substituted pyridines. A representative method involves:
- Step 1 : Reacting (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone with ethyl 4-bromo-3-methylbut-2-enoate in DMF with K₂CO₃ as a base.
- Step 2 : Stirring the mixture for 8–12 hours, followed by extraction with dichloromethane, drying over Na₂SO₄, and purification via column chromatography (hexane/ethyl acetate).
- Key Considerations : Reaction time, solvent polarity, and base selection critically influence yield. Slow evaporation of a hexane/ethyl acetate solution yields X-ray-quality crystals .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
X-ray diffraction (XRD) is the gold standard for structural elucidation:
- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for least-squares refinement against data. Typical parameters include , , and S = 1.07.
- Structural Insights : Bond lengths (e.g., C–C = 1.52–1.54 Å) and torsional angles (e.g., 55.6° for ester group distortion) are validated against crystallographic databases .
Q. What spectroscopic techniques are used for characterization?
- NMR : and NMR (e.g., CDCl₃ solvent) identify substituents, such as methyl groups (δ ~1.1 ppm) and ester carbonyls (δ ~165 ppm).
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M + Na]⁺ at m/z 408.2).
- IR : Stretching frequencies for ester C=O (~1720 cm⁻¹) and C–N (~1600 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
Contradictions often arise from dynamic effects (e.g., rotational isomers) or impurities. Strategies include:
- Cross-Validation : Compare XRD data with NMR/IR to confirm bond connectivity. For example, XRD-detected torsional angles (e.g., 72.6° for phenyl ring distortion) should align with NMR coupling constants.
- High-Resolution MS : Resolve ambiguities in molecular ion peaks (e.g., isotopic patterns for Cl atoms).
- Variable-Temperature NMR : Identify conformational equilibria by observing signal splitting at low temperatures .
Q. How to optimize reaction conditions for higher yields?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps.
- Catalyst Selection : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl₂) improve regioselectivity.
- Purification : Gradient elution in column chromatography (e.g., 8:2 hexane/ethyl acetate) minimizes byproduct contamination. Yield improvements from 41% to >70% have been reported by adjusting stoichiometry and reaction time .
Q. What computational methods support structural analysis?
- Density Functional Theory (DFT) : Calculate optimized geometries (e.g., Gaussian 09) and compare with XRD data.
- Molecular Dynamics (MD) : Simulate crystal packing forces (e.g., weak C–H⋯O interactions) using software like GROMACS.
- SHELX Suite : Refine disorder models and validate anisotropic displacement parameters () for heavy atoms .
Q. What strategies analyze non-covalent interactions in the crystal lattice?
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bond donors/acceptors) using CrystalExplorer.
- π–π Stacking : Measure centroid-to-centroid distances (e.g., 3.426 Å in related triazolopyridines) via Mercury software.
- Energy Frameworks : Visualize interaction energies (electrostatic, dispersion) to explain stability trends .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | |
| Unit Cell (Å) | |
| Volume (ų) | 3250.0(8) |
| / | 0.055 / 0.170 |
| Data-to-Parameter Ratio | 13.6 |
| Source: |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
